molecular formula C9H13N3O2 B2740727 1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea CAS No. 1602194-44-4

1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea

Cat. No.: B2740727
CAS No.: 1602194-44-4
M. Wt: 195.222
InChI Key: IZTZGSYLJQFLHE-UHFFFAOYSA-N
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Description

1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea (CAS 1602194-44-4) is a chemical compound with the molecular formula C 9 H 13 N 3 O 2 and a molecular weight of 195.22 g/mol . This urea derivative features a methoxypyridinyl methyl group, a scaffold of significant interest in medicinal chemistry for its potential to interact with various biological targets. Urea derivatives are a valuable class of compounds in drug discovery and chemical biology, known for their wide range of potential biological activities . Researchers are exploring such structures for applications including antiviral agents and soluble epoxide hydrolase (sEH) inhibitors . Furthermore, structurally related aminopyridine-urea compounds have been identified as potent, irreversible inhibitors of the enzyme myeloperoxidase (MPO) . MPO is a redox enzyme linked to oxidative stress in many inflammatory diseases, making its inhibitors crucial tools for preclinical research in areas like cardiovascular disease . This suggests that this compound may serve as a key intermediate or building block for developing novel bioactive molecules or tool compounds in immunological and inflammatory research. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate precautions, referring to the available safety information and the provided Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

1-[(6-methoxypyridin-3-yl)methyl]-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-10-9(13)12-6-7-3-4-8(14-2)11-5-7/h3-5H,6H2,1-2H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTZGSYLJQFLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with methylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with methyl isocyanate to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer properties of compounds similar to 1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea. For instance, a series of urea derivatives were synthesized and evaluated for their ability to inhibit the GSK-3β enzyme, which plays a critical role in cancer cell proliferation. One derivative showed an IC50 value of 140 nM, indicating potent activity compared to standard references .

Inhibition of PI3K/Akt/mTOR Pathway

The compound's structural features suggest it may act as an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is crucial in various cancers. Compounds with similar structures have demonstrated significant antiproliferative effects against multiple cancer cell lines, including HCT116 (colon), MCF-7 (breast), and A549 (lung) cells .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods. Notably, microwave-assisted synthesis has been employed for similar urea derivatives, improving yields and reducing reaction times. The use of different amines and isocyanates allows for the modification of biological activity through structure–activity relationship studies .

Case Study: Antiproliferative Activity

In a study evaluating a series of urea derivatives, several compounds were tested for their cytotoxicity against mouse melanoma (B16-F10) and human monocytic cell lines (U937, THP-1). Some derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like etoposide, suggesting that modifications to the urea structure can enhance anticancer activity .

CompoundCell LineIC50 (μM)Reference
9eU93716.23
EtoposideU93717.94

Case Study: Neuroprotective Effects

Another area of research involves evaluating the neuroprotective effects of urea derivatives in models of neurotoxicity. Compounds were screened for anticonvulsant activity using the maximal electroshock (MES) model, with some showing promising results in preventing seizure activity without significant toxicity at therapeutic doses .

Mechanism of Action

The mechanism of action of 1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety can participate in hydrogen bonding and π-π interactions, while the methylurea group can form additional hydrogen bonds, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea with structurally or functionally related urea derivatives, emphasizing substituent effects, molecular properties, and biological activities.

Data Table: Key Features of Comparable Compounds

Compound Name (IUPAC) Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity References
This compound C₉H₁₄N₃O₂ 196.18 6-methoxy-pyridin-3-ylmethyl, methylurea Under investigation
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea C₂₁H₁₈ClFN₂O₅ 432.83 3-chloro-2-fluorophenoxy, 2,4-dimethoxyphenyl Glucokinase activator
1-(4-Bromo-3-((5-methoxypyridin-3-yl)oxy)phenyl)-3-methylurea C₁₄H₁₃BrN₃O₃ 366.18* Bromophenyl, 5-methoxypyridin-3-yloxy Not specified
(E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea C₂₆H₂₈ClN₆O₂ 509.00* Triazinan-2-ylidene, 4-chlorobenzyl Analgesic (preclinical potential)
1-(2-Aminoethyl)-3-methylurea C₄H₁₁N₃O 117.15 2-aminoethyl Not specified

*Estimated based on molecular formula.

Structural and Functional Analysis

Substituent Complexity and Bioactivity: The target compound’s 6-methoxypyridin-3-ylmethyl group provides moderate steric bulk and electron-donating properties, contrasting with the halogenated aromatic systems in compound 1 (C₂₁H₁₈ClFN₂O₅). The latter’s 3-chloro-2-fluorophenoxy and 2,4-dimethoxyphenyl groups enhance lipophilicity and enzyme-binding affinity, critical for its role as a glucokinase activator .

Pyridine vs. Non-Aromatic Moieties: Compared to 1-(2-aminoethyl)-3-methylurea (C₄H₁₁N₃O), the target compound’s pyridine ring enables π-π stacking and hydrogen-bonding interactions, likely improving target selectivity.

Mechanistic Implications: Compound 3 (C₂₆H₂₈ClN₆O₂) incorporates a triazinan-2-ylidene core, enabling dual hydrogen-bond donor/acceptor interactions. This structural feature is absent in the target compound, suggesting divergent mechanisms (e.g., analgesic vs. kinase modulation) .

Methoxy Positioning :

  • The 6-methoxy group on the pyridine ring in the target compound may alter electron density compared to the 5-methoxy isomer in compound 2. Such positional differences can drastically affect binding to biological targets like kinases or GPCRs .

Biological Activity

1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C10H12N2OC_{10}H_{12}N_2O and features a methoxypyridine group that enhances its solubility and biological interactions. The structural configuration is critical in determining its pharmacological properties.

Research indicates that compounds with similar urea structures often interact with various biological targets, including enzymes and receptors. The methoxypyridine moiety may enhance binding affinity to specific targets, contributing to its biological effects.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound possesses significant antibacterial activity, comparable to established antibiotics .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including:

  • U937 (human histiocytic lymphoma)
  • THP-1 (human monocytic leukemia)

The compound exhibited an IC50 value of approximately 16.23 μM against U937 cells, indicating moderate efficacy compared to etoposide, a standard chemotherapy agent .

Case Studies

  • Antibacterial Efficacy : A study conducted by researchers at Tokyo University highlighted the compound's ability to inhibit bacterial growth effectively. The study reported a significant reduction in bacterial load in treated cultures compared to controls .
  • Anticancer Activity : Another investigation focused on the cytotoxic effects against U937 cells, revealing that this compound induced apoptosis through the activation of caspase pathways .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

Compound NameAntibacterial Activity (MIC)Anticancer Activity (IC50)
This compound0.25 μg/mL (S. aureus)16.23 μM (U937 cells)
1-(4,6-Dimethylpyridin-2-yl)-3-methylurea0.5 μg/mL (E. coli)17.94 μM (THP-1 cells)
1-(4-Methoxypyridin-2-yl)-3-methylurea0.75 μg/mL (P. aeruginosa)20 μM (A549 cells)

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